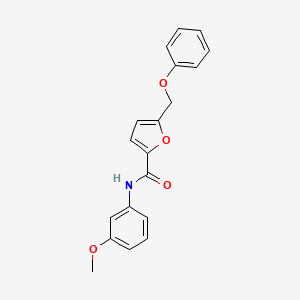
N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide, also known as MPFC, is a chemical compound with potential applications in scientific research. This compound belongs to the class of furan carboxamides and has been found to have interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide is not fully understood. However, it has been suggested that N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide may exert its biological effects by inhibiting certain enzymes or signaling pathways involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been found to have interesting biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide has also been found to inhibit the migration and invasion of cancer cells. In addition, N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which play a role in the development of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide is also stable under normal laboratory conditions. However, there are also some limitations to using N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its biological effects.
Future Directions
There are several future directions for research on N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Further research is needed to elucidate its mechanism of action and to optimize its pharmacological properties. Another potential direction is to explore the use of N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide as a tool for studying the biology of cancer and inflammation. N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide could be used to probe the role of specific enzymes or signaling pathways in these diseases. Overall, N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide is a promising compound with potential applications in scientific research.
Synthesis Methods
The synthesis of N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide involves the reaction of 3-methoxyphenylboronic acid and 5-bromo-2-furaldehyde in the presence of a palladium catalyst. The resulting intermediate is then reacted with phenoxymethylamine to yield N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide. The synthesis of N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide is relatively simple and can be carried out in a few steps.
Scientific Research Applications
N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide has potential applications in scientific research, particularly in the field of drug discovery. It has been found to have interesting biological activities, including antitumor and anti-inflammatory properties. N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of inflammatory diseases.
properties
IUPAC Name |
N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-22-16-9-5-6-14(12-16)20-19(21)18-11-10-17(24-18)13-23-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUYXBMEYYKLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

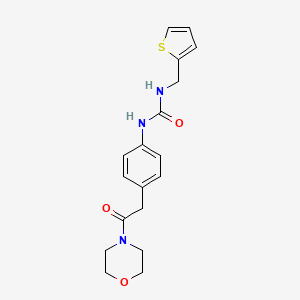
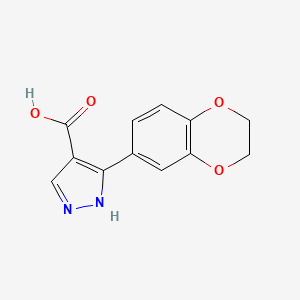
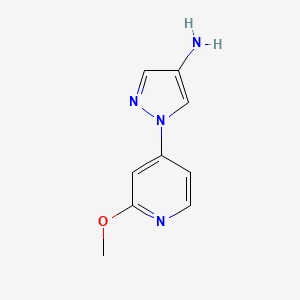
![4-Nitro-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2910069.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2910071.png)

![5-acetamido-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2910075.png)
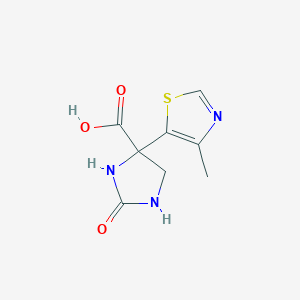
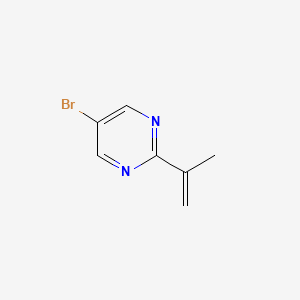
![3-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2910079.png)
![5-[1-(4-Fluorobenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2910081.png)
![1-acetyl-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbohydrazide](/img/structure/B2910083.png)
![2-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)quinoline](/img/structure/B2910086.png)
![3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B2910087.png)